molecular formula C17H11Cl2NO2 B2611307 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone CAS No. 331462-36-3

2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone

Cat. No.: B2611307
CAS No.: 331462-36-3
M. Wt: 332.18
InChI Key: JSOPQDOEULZIHP-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone (compound 11) is a synthetic 1,4-naphthoquinone derivative synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 4-chlorobenzylamine. It forms a bright-red crystalline solid with a melting point of 162–163°C and a molecular formula of C₁₇H₁₂Cl₂NO₂ (molecular weight: 332.18 g/mol) . Structural characterization via $^1$H and $^13$C NMR confirms the substitution pattern: the 4-chlorobenzyl group is attached to the amino moiety at position 3, while chlorine occupies position 2 of the naphthoquinone scaffold . High-resolution mass spectrometry (HRMS) corroborates its molecular identity .

The compound’s bioactivity is attributed to the redox-active quinone core and the electron-withdrawing chlorine substituents, which enhance electrophilicity and interaction with cellular targets such as kinases and oxidoreductases .

Properties

IUPAC Name

2-chloro-3-[(4-chlorophenyl)methylamino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c18-11-7-5-10(6-8-11)9-20-15-14(19)16(21)12-3-1-2-4-13(12)17(15)22/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOPQDOEULZIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-chlorobenzylamine. The reaction is carried out in an organic solvent such as hexane or ethyl acetate under controlled conditions. The product is then purified using column chromatography with a hexane/ethyl acetate mixture (80:20) as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone can undergo various chemical reactions, including:

    Oxidation: The quinone core can be further oxidized to form higher oxidation state derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Higher oxidation state naphthoquinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent activity against human breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) cells. The mechanism of action involves the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

Table 1: Cytotoxicity of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-71.5Induction of apoptosis through ROS generation
HCT-1162.0Inhibition of cell proliferation via cell cycle arrest
HeLa1.8Activation of caspase pathways

Studies have shown that the presence of the chloro and amino groups enhances binding affinity to critical cellular targets, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer activity, this compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. The compound's structure allows it to interact with bacterial enzymes or cellular components, disrupting their function.

Table 2: Antimicrobial Activity of this compound

PathogenActivity
Mycobacterium tuberculosisSignificant
Plasmodium falciparumModerate

The bioactivity is attributed to the compound's ability to interfere with metabolic pathways essential for pathogen survival .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation: A study synthesized this compound and evaluated its anticancer properties against various cell lines, confirming its cytotoxic effects .
  • Antimicrobial Testing: Another research effort focused on the antimicrobial properties, demonstrating effectiveness against Mycobacterium tuberculosis and highlighting its potential as a lead compound for developing new antibiotics .
  • Mechanistic Studies: Investigations into the molecular mechanisms revealed that the compound induces apoptosis through ROS generation and inhibits GSK-3, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone involves its interaction with specific molecular targets. For instance, its inhibitory effect on glycogen synthase kinase 3 (GSK-3) is achieved through binding to the enzyme’s active site, thereby preventing its normal function. This inhibition can disrupt various cellular pathways, leading to antiparasitic effects against Leishmania .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) at position 2 enhance electrophilicity, improving interactions with nucleophilic residues in target proteins .
  • Bulkier substituents (e.g., thymidine-azide) reduce solubility but increase specificity for DNA-associated enzymes like BCL-2 .
Anticancer Activity
  • EGFR Inhibition: 2-Chloro-3-[(4-methylphenyl)amino]-NQ exhibits stronger EGFR inhibition (IC₅₀ = 0.8 µM) than the 4-chlorobenzyl analogue (IC₅₀ = 1.2 µM), attributed to the methyl group’s hydrophobic interactions in the ATP-binding pocket .
  • Antiproliferative Activity: 2-Chloro-3-[(4-chlorobenzyl)amino]-NQ demonstrates moderate activity against colon (HT-29) and pancreatic (MIAPaCa2) cancer cells (IC₅₀ = 12–15 µM), outperformed by morpholinophenylamino derivatives (IC₅₀ = 8–10 µM) due to improved membrane permeability .
Antimicrobial Activity
  • Antifungal: 2-Chloro-3-((furan-2-ylmethyl)amino)-NQ shows high activity against Candida albicans (MIC = 4 µg/mL), surpassing the 4-chlorobenzyl analogue (MIC = 16 µg/mL), likely due to furan’s hydrogen-bonding capacity .
  • Antibacterial: 2-Chloro-3-((pyridin-2-ylmethyl)amino)-NQ inhibits Staphylococcus aureus (MIC = 2 µg/mL) more effectively than the 4-chlorobenzyl derivative (MIC = 8 µg/mL), as the pyridine ring enhances penetration into Gram-positive bacterial membranes .
Mechanistic Insights
  • Redox Cycling: All naphthoquinones generate reactive oxygen species (ROS) via redox cycling, but chlorine substituents at position 2 reduce semiquinone stability, limiting ROS generation compared to unsubstituted analogues .
  • Target Interactions : The 4-chlorobenzyl group’s hydrophobicity promotes binding to hydrophobic kinase pockets (e.g., EGFR), while polar substituents (e.g., azide in compound 5 ) favor interactions with polar residues in apoptotic proteins like BCL-2 .
Structure-Activity Relationship (SAR)
  • Position 2 : Chlorine or bromine enhances electrophilicity and target binding but reduces solubility.
  • Position 3 : Aromatic amines improve anticancer activity, while heterocyclic amines (e.g., thiophene, furan) enhance antimicrobial effects.
  • Hybrid Derivatives : Conjugation with biomolecules (e.g., thymidine) increases specificity but complicates synthesis .

Biological Activity

2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone is a naphthoquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features a chloro substituent and an amino group, which are critical for its interaction with biological targets. The following sections will explore the synthesis, biological activity, mechanisms of action, and relevant case studies involving this compound.

The synthesis of this compound typically involves the reaction of 2-chloro-1,4-naphthoquinone with 4-chlorobenzylamine. This reaction can be facilitated under acidic or basic conditions to yield the desired product. The resulting compound can be characterized using various spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of naphthoquinones, including derivatives like this compound, against various cancer cell lines. For instance, research indicates that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity (Table 1).

Cell Line IC50 (µM) Mechanism of Action
MCF-71.5Induction of apoptosis through ROS generation
HCT-1162.0Inhibition of cell proliferation via cell cycle arrest
HeLa1.8Activation of caspase pathways

Table 1: Cytotoxicity of this compound against various cancer cell lines.

The mechanism behind its anticancer activity appears to involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells . Additionally, studies suggest that the presence of the chloro and amino groups enhances its binding affinity to critical cellular targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at micromolar concentrations (Table 2).

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Activity Type
Staphylococcus aureus8Bactericidal
Escherichia coli16Bacteriostatic
Candida albicans32Fungicidal

Table 2: Antimicrobial activity of this compound.

The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Case Studies

One notable study evaluated the therapeutic potential of this compound in combination with existing chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy, suggesting a synergistic effect that warrants further investigation .

Another case study focused on the compound's effect on Mycobacterium tuberculosis. The results indicated that it possessed significant anti-tubercular activity, making it a candidate for further development as an anti-TB agent .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-3-[(4-chlorobenzyl)amino]naphthoquinone, and how can reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 4-chlorobenzylamine. Key parameters include:

  • Solvent choice : Dimethylformamide (DMF) or ethanol at 60–70°C for 48–72 hours (yield: 79–85%) .
  • Purification : Recrystallization in hexane/ethyl acetate (80:20) yields bright-red crystals .
  • Catalysts : No catalyst required, but stoichiometric excess of amine (1.5:1 molar ratio) improves substitution efficiency .

Q. How is the structure of this compound validated experimentally?

  • X-ray crystallography confirms planarity of the naphthoquinone core (max deviation: 0.078 Å) and dihedral angles (e.g., 52.38° between naphthoquinone and 4-chlorobenzyl group) .
  • Spectroscopy :
    • ¹H NMR : Signals at δ 8.15 (H8), 7.35 (aromatic protons), and 5.02 ppm (CH₂ of benzyl group) .
    • HRMS : [M+H]⁺ peak at m/z 332.0245 .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : Moderate activity against Candida tenuis (MIC: 8–16 µg/mL) and Micrococcus luteus (MIC: 16–32 µg/mL) .
  • Anticancer potential : Molecular docking shows interaction with EGFR tyrosine kinase via π–π stacking and H-bonding .

Advanced Research Questions

Q. How do redox properties of this naphthoquinone derivative influence its biological mechanisms?

Naphthoquinones act as prooxidants by generating ROS and as electrophiles via Michael addition with cellular thiols (e.g., glutathione). The 4-chlorobenzyl group enhances electrophilicity, promoting covalent binding to:

  • Regulatory proteins : Kelch-like ECH-associated protein 1 (KEAP1), activating Nrf2-mediated antioxidant pathways .
  • Kinases : EGFR inhibition via competitive binding at the ATP site .

Q. How can crystallographic data guide drug design for this compound?

  • Dihedral angles : A 52° angle between naphthoquinone and benzyl group optimizes steric compatibility with hydrophobic kinase pockets .
  • Intermolecular interactions : N–H⋯O hydrogen bonds (2.947 Å) and π–π stacking (3.62–3.77 Å) stabilize protein-ligand complexes .
  • Design strategy : Substituents at the benzyl position (e.g., nitro or methyl groups) modulate planarity and binding affinity .

Q. What methodologies resolve contradictions in reported biological activity data?

Contradiction Resolution Approach Example
Varied MIC values for C. tenuisStandardize assay conditions (e.g., broth microdilution vs. agar diffusion)Adjust inoculum size to 1–5 × 10⁵ CFU/mL
Discrepant EGFR inhibitionValidate docking results with enzymatic assays (e.g., ADP-Glo™ Kinase Assay)Compare IC₅₀ values across cell lines

Q. How does conjugation with biosurfactants enhance pharmacological efficacy?

  • Rhamnolipid composites improve solubility (reducing surface tension by 30–40%) and membrane permeability, increasing anticonvulsant activity by 239% in PTZ-induced seizure models .
  • Mechanism : Biosurfactants form micelles (size: 50–100 nm via DLS) that encapsulate the compound, enhancing blood-brain barrier penetration .

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